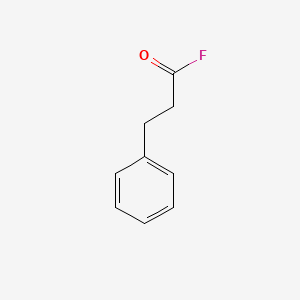

3-Phenylpropanoyl fluoride

説明

3-Phenylpropanoyl fluoride (C₉H₉FO) is an organofluorine compound characterized by a phenyl group attached to a propanoyl fluoride backbone. It is synthesized via fluorination of 3-phenylpropanoic acid using XtalFluor-E, a selective fluorination reagent, yielding a clear oil with 94% efficiency . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.30–7.17 (m, 5H, aromatic), 2.96 (t, 2H, CH₂), 2.79 (t, 2H, CH₂)

- ¹⁹F NMR (CDCl₃): δ 44.8 (s, 1F)

- ¹³C NMR (CDCl₃): δ 163.0 (d, COF), 139.1–127.0 (aromatic carbons), 34.7 (d, CH₂), 30.2 (CH₂)

This compound serves as a reactive intermediate in organic synthesis, particularly in acyl transfer reactions. Its stability as an oil suggests moderate thermal resistance compared to solid-phase analogs.

特性

分子式 |

C9H9FO |

|---|---|

分子量 |

152.16 g/mol |

IUPAC名 |

3-phenylpropanoyl fluoride |

InChI |

InChI=1S/C9H9FO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChIキー |

MRRVLNNTYYARRY-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CCC(=O)F |

製品の起源 |

United States |

化学反応の分析

Nucleophilic Acyl Substitution

The electrophilic carbonyl carbon in 3-phenylpropanoyl fluoride readily undergoes substitution with nucleophiles:

Reactions with Amines

-

Forms amides under mild conditions. For example, reaction with primary amines (e.g., benzylamine) yields N-benzyl-3-phenylpropanamide .

-

Kinetic Advantage : Acyl fluorides react faster than chlorides in polar aprotic solvents due to better leaving-group ability of fluoride .

Reactions with Alcohols

-

Produces esters when treated with alcohols (e.g., methanol):

-

Catalyst : Bases like pyridine enhance reaction rates by scavenging HF .

Reactions with Thiols

-

Generates thioesters , useful in peptide ligation and polymer chemistry.

Coupling Reactions

3-Phenylpropanoyl fluoride participates in cross-coupling reactions:

Friedel-Crafts Acylation

-

Reacts with electron-rich arenes (e.g., anisole) in the presence of Lewis acids (e.g., AlCl₃) to form aryl ketones .

-

Example :

Suzuki-Miyaura Coupling

Thermal Decomposition

-

At elevated temperatures (>150°C), 3-phenylpropanoyl fluoride undergoes decarbonylation to form styrene derivatives :

Base-Induced Elimination

Comparative Reactivity

The reactivity of 3-phenylpropanoyl fluoride differs from other acyl halides:

| Property | Acyl Fluoride | Acyl Chloride |

|---|---|---|

| Electrophilicity | High | Moderate |

| Hydrolysis Rate | Slow (stable in H₂O) | Rapid |

| Coupling Efficiency | Superior in Pd-cat. | Requires activation |

類似化合物との比較

Acyl Halides: Reactivity and Stability

Key Findings :

- Acyl fluorides like 3-phenylpropanoyl fluoride exhibit lower reactivity than chlorides but better selectivity in fluorination reactions .

- Perfluorinated analogs (e.g., 2,2,3,3,3-pentafluoropropanoyl fluoride) are more stable but less versatile in organic synthesis due to reduced electrophilicity .

Key Findings :

- Esters derived from 3-phenylpropanoyl precursors show significant acaricidal activity, with EC₅₀ values <10 μg/mL in some cases .

Fluorophenyl-Substituted Derivatives

Key Findings :

- Carboxylic acid derivatives (e.g., 3-(2-fluorophenyl)-3-phenylpropanoic acid) are less reactive than acyl fluorides but serve as stable precursors in medicinal chemistry .

- Nitriles and sulfonyl derivatives expand functional group diversity, enabling applications in agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。